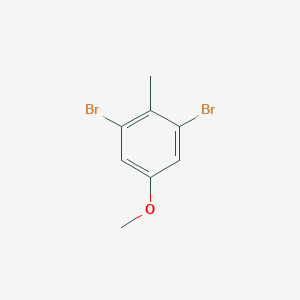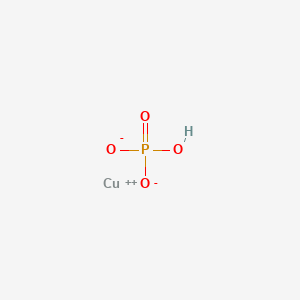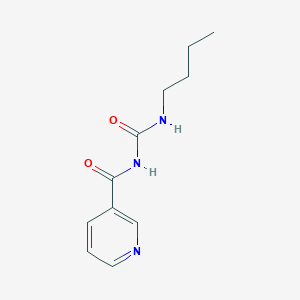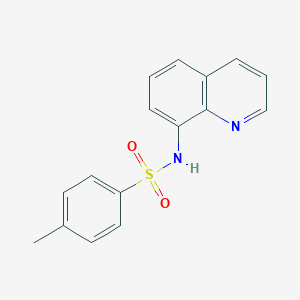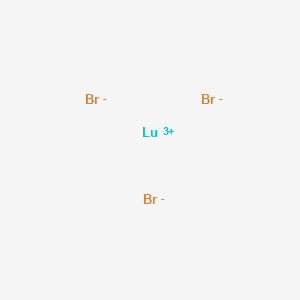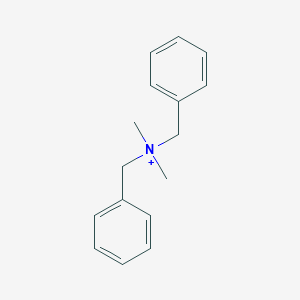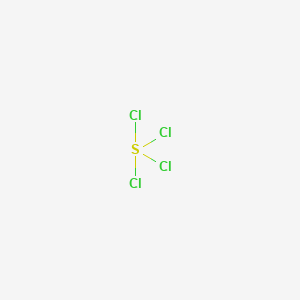
Sulfur tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfur tetrachloride is a colorless, oily liquid that is used in various industrial processes. It is a highly reactive compound that is primarily used as a chlorinating agent. Sulfur tetrachloride is also used in the synthesis of various chemicals and as a solvent for oils, fats, and waxes.
Mechanism of Action
Sulfur tetrachloride is a highly reactive compound that reacts with various organic and inorganic compounds. It is a strong chlorinating agent and can chlorinate various compounds, including alcohols, amines, and carboxylic acids. The mechanism of action involves the displacement of a hydrogen atom by a chlorine atom. This reaction results in the formation of hydrogen chloride and the chlorinated compound.
Biochemical and Physiological Effects:
Sulfur tetrachloride is a highly toxic compound that can cause various biochemical and physiological effects. It can cause skin and eye irritation and can also cause respiratory problems. Sulfur tetrachloride can also cause liver and kidney damage and can be fatal if ingested or inhaled.
Advantages and Limitations for Lab Experiments
Sulfur tetrachloride is a useful reagent in various laboratory experiments. It is a strong chlorinating agent and can be used in the synthesis of various chemicals. However, sulfur tetrachloride is highly reactive and can be dangerous if not handled properly. It is also a highly toxic compound and should be handled with care.
Future Directions
There are various future directions for the research on sulfur tetrachloride. One area of research is the development of new synthetic routes for the production of sulfur tetrachloride. Another area of research is the development of new applications for sulfur tetrachloride, including its use in the synthesis of new materials and the development of new pharmaceuticals. Additionally, there is a need for further research on the toxicity and environmental impact of sulfur tetrachloride.
In conclusion, sulfur tetrachloride is a highly reactive compound that has various scientific research applications. It is used as a chlorinating agent in the synthesis of various chemicals and as a solvent for oils, fats, and waxes. Sulfur tetrachloride is highly toxic and can cause various biochemical and physiological effects. It is a useful reagent in various laboratory experiments, but it should be handled with care. There are various future directions for the research on sulfur tetrachloride, including the development of new synthetic routes and applications.
Synthesis Methods
Sulfur tetrachloride can be synthesized through the reaction of sulfur and chlorine gas. The reaction takes place at high temperatures and is highly exothermic. The reaction is as follows:
S + 2Cl2 → SCl4
Scientific Research Applications
Sulfur tetrachloride has various scientific research applications. It is used as a chlorinating agent in the synthesis of various chemicals, including dyes, pharmaceuticals, and pesticides. Sulfur tetrachloride is also used in the preparation of sulfur-containing compounds and as a solvent for oils, fats, and waxes. It is also used as a reagent in analytical chemistry.
properties
CAS RN |
13451-08-6 |
|---|---|
Product Name |
Sulfur tetrachloride |
Molecular Formula |
Cl4S |
Molecular Weight |
173.9 g/mol |
IUPAC Name |
tetrachloro-λ4-sulfane |
InChI |
InChI=1S/Cl4S/c1-5(2,3)4 |
InChI Key |
JMPVZWBJWHQJDD-UHFFFAOYSA-N |
SMILES |
S(Cl)(Cl)(Cl)Cl |
Canonical SMILES |
S(Cl)(Cl)(Cl)Cl |
Pictograms |
Corrosive; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



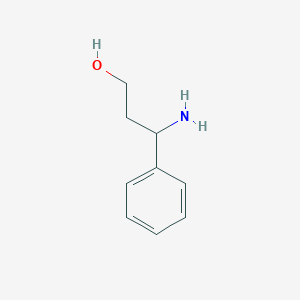
![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)

![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)

